N-cyclopropyl-3-methoxybenzamide
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Overview
Description
N-cyclopropyl-3-methoxybenzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-methoxybenzamide typically involves the reaction of 3-methoxybenzoic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction would involve optimizing the reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the amide group.
Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of N-cyclopropyl-3-hydroxybenzamide.
Reduction: Formation of N-cyclopropyl-3-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-cyclopropyl-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-methoxybenzamide is not well-documented. similar benzamide compounds are known to interact with various molecular targets, including enzymes and receptors. The methoxy group and the cyclopropyl ring may play a role in the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Methoxybenzamide: Lacks the cyclopropyl group, which may affect its biological activity and chemical reactivity.
4-Bromo-N-cyclopropyl-3-methoxybenzamide: Contains a bromine atom, which can significantly alter its chemical properties and reactivity.
Uniqueness
N-cyclopropyl-3-methoxybenzamide is unique due to the presence of both the cyclopropyl group and the methoxy group. This combination of functional groups can influence its chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-cyclopropyl-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-4-2-3-8(7-10)11(13)12-9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFKMUBRDANYKOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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